molecular formula C10H6Cl2O2S B2495759 Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate CAS No. 21211-18-7

Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate

Cat. No. B2495759
CAS RN: 21211-18-7
M. Wt: 261.12
InChI Key: ZVRUOIZSXBNGBH-UHFFFAOYSA-N
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Description

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H6Cl2O2S . It has a molecular weight of 261.12 .


Molecular Structure Analysis

The molecular structure of “Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” consists of a thiophene ring (a five-membered ring with one sulfur atom) attached to a carboxylate group and two chlorine atoms .


Physical And Chemical Properties Analysis

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” is a solid compound with a melting point of 130-134 °C (lit.) . Its solubility in water and other physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Role in Organic Chemistry

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” is a chemical compound used in organic chemistry. It has the empirical formula C10H6Cl2O2S and a molecular weight of 261.12 . This compound is a solid with a melting point of 130-134 °C .

Use in Synthesis of Thiophene Derivatives

Thiophene-based analogs, including “Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Role in Industrial Chemistry and Material Science

Thiophene derivatives, including “Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate”, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Use in Fabrication of Organic Light-Emitting Diodes (OLEDs)

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” and other thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Compounds with the thiophene ring system, including “Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate”, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Use in Biological Research

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” has been used in biological research. For example, it has been shown that BT2 (20 mg/kg/day; intraperitoneal injection; daily; for 7 days; C57BL/6J male mice) treatment robustly enhances BCKDC activity in the heart (12.3-fold) compared with the vehicle-treated animals .

Role in Analyzing and Detecting In 3+

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” has been used in the development of ratiometric fluorescent probes for the detection of In 3+ .

Use in the Synthesis of Benzoxazoles

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” has been used in the synthesis of benzoxazoles . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

Safety and Hazards

“Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate” is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 according to the GHS classification . It may cause long-lasting harmful effects to aquatic life and is harmful if swallowed . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

methyl 3,6-dichloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRUOIZSXBNGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971067
Record name Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate

CAS RN

5570-17-2, 21211-18-7
Record name Methyl 3,6-dichloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,6-dichlorobenzo(b)thiophene-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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